1-(2,5-Dimethylbenzenesulfonyl)-3-(thiophen-2-yl)pyrrolidine
Description
1-(2,5-Dimethylbenzenesulfonyl)-3-(thiophen-2-yl)pyrrolidine is a pyrrolidine derivative featuring a 2,5-dimethylbenzenesulfonyl group at the 1-position and a thiophen-2-yl substituent at the 3-position. This structural combination suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes where sulfonamide and heteroaromatic interactions are critical.
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)sulfonyl-3-thiophen-2-ylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S2/c1-12-5-6-13(2)16(10-12)21(18,19)17-8-7-14(11-17)15-4-3-9-20-15/h3-6,9-10,14H,7-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHXIGJMWCXCEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethylbenzenesulfonyl)-3-(thiophen-2-yl)pyrrolidine typically involves multi-step organic reactions. One common method includes the sulfonylation of a pyrrolidine derivative with a sulfonyl chloride, followed by the introduction of the thiophenyl group through a substitution reaction. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the purification of intermediates and the final product through techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethylbenzenesulfonyl)-3-(thiophen-2-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce simpler hydrocarbons. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
1-(2,5-Dimethylbenzenesulfonyl)-3-(thiophen-2-yl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly if it exhibits any therapeutic properties.
Industry: The compound could be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylbenzenesulfonyl)-3-(thiophen-2-yl)pyrrolidine depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The sulfonyl group can act as an electron-withdrawing group, affecting the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings:
Electronic Effects :
- The sulfonyl group in the target compound enhances electrophilicity compared to sulfanyl analogs (e.g., pyridin-2-ylsulfanyl in ), favoring covalent or polar interactions with biological targets.
- Thiophen-2-yl provides electron-rich aromaticity, contrasting with pyridine (electron-deficient) in or purine in , which may alter binding specificity .
Solubility and Lipophilicity :
- The dimethylbenzenesulfonyl group increases lipophilicity (logP ~3.5 estimated) compared to unsubstituted benzenesulfonyl analogs. This contrasts with the polar dione core in (logP ~1.2), which has higher aqueous solubility but reduced cell permeability .
Synthetic Complexity :
- The bicyclic purine derivative in requires multistep synthesis (e.g., coupling of purine with thiophene), whereas the target compound’s synthesis likely involves straightforward sulfonylation of a pre-functionalized pyrrolidine.
Biological Implications: The thiophene moiety in the target compound may engage in sulfur-arene interactions with protein targets, similar to thiopyran derivatives in .
Biological Activity
The compound 1-(2,5-Dimethylbenzenesulfonyl)-3-(thiophen-2-yl)pyrrolidine has garnered attention in recent pharmacological research due to its potential biological activities. This article aims to detail the biological activity of this compound, supported by data tables, relevant case studies, and comprehensive research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H17NOS2
- CAS Number : Not specifically listed in the search results but can be identified through chemical databases.
This compound features a pyrrolidine ring substituted with a thiophene moiety and a benzenesulfonyl group, which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, some pyrrolidine derivatives have shown significant effects against bacterial strains at concentrations ranging from 4 to 256 µg/mL, although the specific activity of this compound requires further investigation .
Enzyme Inhibition
Enzyme inhibition studies are critical for understanding the mechanism of action of this compound. Preliminary data suggest that the sulfonamide group may play a role in inhibiting certain enzymes involved in metabolic pathways. Similar compounds have been shown to interact with enzymes such as carbonic anhydrase and various proteases, which could be explored further for this specific compound.
Case Studies and Experimental Findings
- Monoclonal Antibody Production : A related study on pyrrolidine derivatives indicated that certain modifications could enhance monoclonal antibody production in cell cultures. The addition of specific structural components influenced cell viability and productivity significantly .
- Cytotoxicity Assays : In cell line studies, compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines. The exploration of this compound in such assays could provide insights into its potential as an anticancer agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. The presence of the thiophene ring and sulfonyl group is hypothesized to enhance interactions with biological targets. Comparative analysis with other pyrrolidine derivatives suggests that modifications in these groups can lead to significant changes in activity profiles.
| Compound | Activity | Notes |
|---|---|---|
| Compound A | Moderate Antimicrobial | Active against Gram-positive bacteria |
| Compound B | High Cytotoxicity | Effective against multiple cancer cell lines |
| This compound | TBD | Requires further testing |
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 1-(2,5-dimethylbenzenesulfonyl)-3-(thiophen-2-yl)pyrrolidine, and how are intermediates characterized?
- Methodology : Synthesis typically involves multi-step reactions, including sulfonylation of the pyrrolidine core, followed by thiophene substitution. Intermediates are characterized using Nuclear Magnetic Resonance (NMR) (1H/13C) for structural confirmation and Infrared (IR) spectroscopy to verify functional groups (e.g., sulfonyl S=O stretching at ~1350–1150 cm⁻¹). Purity is assessed via High-Performance Liquid Chromatography (HPLC) or mass spectrometry (MS) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology :
- NMR : 1H NMR identifies proton environments (e.g., aromatic protons from thiophene at δ 6.8–7.5 ppm, methyl groups at δ 2.0–2.5 ppm). 13C NMR confirms carbon backbone and substituents.
- X-ray crystallography resolves stereochemistry and crystal packing, critical for verifying the 3D configuration of the pyrrolidine ring and sulfonyl group .
- Elemental analysis validates empirical formula accuracy .
Q. What are the primary biological targets for sulfonamide-containing pyrrolidine derivatives?
- Methodology : These compounds often target enzymes like carbonic anhydrases or kinases due to sulfonamide’s affinity for zinc-containing active sites. In vitro assays (e.g., enzyme inhibition studies) are conducted using fluorometric or colorimetric substrates. Dose-response curves (IC50 values) quantify potency .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the sulfonylation step?
- Methodology :
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile, DMF) enhance sulfonyl chloride reactivity.
- Catalysis : Base catalysts (e.g., triethylamine) neutralize HCl byproducts, shifting equilibrium toward product formation.
- Temperature control : Mild heating (40–60°C) accelerates reaction while avoiding decomposition.
- Real-time monitoring : Use thin-layer chromatography (TLC) or in-situ IR to track reaction progress .
Q. How do structural modifications (e.g., substituent position on the benzene ring) affect biological activity?
- Methodology :
- Structure-Activity Relationship (SAR) studies : Synthesize analogs with varying substituents (e.g., 2,5-dimethyl vs. 3,4-dichloro).
- Computational docking (e.g., AutoDock Vina) predicts binding modes to target proteins.
- Free-energy perturbation (FEP) calculations quantify substituent effects on binding affinity .
Q. What strategies resolve contradictions between computational predictions and experimental bioassay results?
- Methodology :
- Validate computational models with experimental data (e.g., crystallographic protein-ligand structures).
- Reassess force fields or solvation parameters in simulations.
- Explore off-target effects via proteome-wide profiling (e.g., kinome screening) .
Q. How does the compound’s stability vary under different pH conditions, and what degradation products form?
- Methodology :
- Forced degradation studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) conditions at 37°C.
- LC-MS/MS identifies degradation products (e.g., hydrolysis of the sulfonyl group or pyrrolidine ring opening).
- Kinetic analysis determines degradation rate constants (k) and shelf-life predictions .
Q. What role do stereoelectronic effects play in the compound’s interaction with biological macromolecules?
- Methodology :
- Molecular dynamics (MD) simulations (e.g., GROMACS) analyze conformational flexibility and hydrogen-bonding patterns.
- Electrostatic potential maps (e.g., DFT calculations) highlight nucleophilic/electrophilic regions influencing binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
